molecular formula C24H27NO5 B13494924 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine

Cat. No.: B13494924
M. Wt: 409.5 g/mol
InChI Key: NWAYQZZXNIXHMZ-QFIPXVFZSA-N
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine: is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl group attached to the amino group of cyclohexyl-L-serine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine typically involves the protection of the amino group of cyclohexyl-L-serine with the fluorenylmethyloxycarbonyl group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) are used for peptide bond formation.

Major Products:

    Deprotection: Free amino group of cyclohexyl-L-serine.

    Coupling: Peptides or polypeptides with this compound as a building block.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.

Biology:

    Protein Engineering: Utilized in the synthesis of modified peptides for studying protein-protein interactions and enzyme mechanisms.

Medicine:

    Drug Development: Employed in the design of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: Used in the production of synthetic peptides for research and development purposes.

Mechanism of Action

The primary mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group that can participate in further reactions or interactions.

Comparison with Similar Compounds

  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-tryptophan
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-threonine

Uniqueness: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

(2S)-3-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H27NO5/c26-23(27)22(15-29-16-8-2-1-3-9-16)25-24(28)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1

InChI Key

NWAYQZZXNIXHMZ-QFIPXVFZSA-N

Isomeric SMILES

C1CCC(CC1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(CC1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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